molecular formula C24H19F2N3O3 B10975530 N-(2,5-difluorobenzyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide

N-(2,5-difluorobenzyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide

Cat. No.: B10975530
M. Wt: 435.4 g/mol
InChI Key: SFOMGRRONWVXRL-UHFFFAOYSA-N
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Description

N-(2,5-difluorobenzyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide is a synthetic organic compound It features a complex structure with multiple functional groups, including a benzamide moiety, a difluorobenzyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorobenzyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Benzyl Group: The 2,5-difluorobenzyl group can be introduced through nucleophilic substitution reactions, often using 2,5-difluorobenzyl chloride and a suitable nucleophile.

    Coupling with Benzamide: The final step involves coupling the oxadiazole intermediate with a benzamide derivative, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the amide bond, potentially leading to ring opening or amine formation.

    Substitution: The difluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various nucleophiles into the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, N-(2,5-difluorobenzyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake due to its diverse functional groups.

Medicine

Medically, this compound could be investigated for its potential as a therapeutic agent. The presence of the oxadiazole ring is particularly interesting, as this moiety is known for its antimicrobial, anti-inflammatory, and anticancer properties.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of N-(2,5-difluorobenzyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The oxadiazole ring could interact with biological targets through hydrogen bonding, hydrophobic interactions, or π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-difluorobenzyl)-2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide: Similar structure but with a chlorine substituent instead of a methyl group.

    N-(2,5-difluorobenzyl)-2-{[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide: Contains a nitro group, which could significantly alter its reactivity and biological activity.

Uniqueness

The uniqueness of N-(2,5-difluorobenzyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide lies in its specific combination of functional groups, which can confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C24H19F2N3O3

Molecular Weight

435.4 g/mol

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide

InChI

InChI=1S/C24H19F2N3O3/c1-15-6-8-16(9-7-15)23-28-22(32-29-23)14-31-21-5-3-2-4-19(21)24(30)27-13-17-12-18(25)10-11-20(17)26/h2-12H,13-14H2,1H3,(H,27,30)

InChI Key

SFOMGRRONWVXRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NCC4=C(C=CC(=C4)F)F

Origin of Product

United States

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